5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid
Description
Molecular Formula: C₇H₅BrClNO₂ Molecular Weight: 250.48 g/mol Structural Features:
- A pyridine ring substituted with bromo (Br) at position 5, chloro (Cl) at position 6, methyl (CH₃) at position 4, and a carboxylic acid (-COOH) at position 2.
- SMILES: CC1=C(C(=NC=C1C(=O)O)Cl)Br
- InChIKey: QNRDSCKYNIDJNA-UHFFFAOYSA-N
Its structural complexity arises from the synergistic effects of electron-withdrawing (Br, Cl) and electron-donating (CH₃) groups, which influence its reactivity and physicochemical properties.
Properties
CAS No. |
2901109-39-3 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H,11,12) |
InChI Key |
QNRDSCKYNIDJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid typically involves the halogenation of 4-methylpyridine derivatives. One common method is the bromination and chlorination of 4-methylpyridine-3-carboxylic acid using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .
Scientific Research Applications
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects :
- Halogens : The presence of Br and Cl in the target compound increases its electrophilicity compared to methoxy-substituted analogs (e.g., 3-Bromo-6-methoxy-pyridine-2-carboxylic acid) .
- Methyl Group : The CH₃ group at position 4 stabilizes the pyridine ring via hyperconjugation, reducing susceptibility to nucleophilic attack compared to unsubstituted analogs .
Physicochemical Properties :
- Polarity : The carboxylic acid group (-COOH) in the target compound confers higher water solubility (logS ~-2.3) compared to its methyl ester derivative (logS ~-3.1) .
- Collision Cross-Section (CCS) : The target compound exhibits a CCS of 173.5 Ų for [M+H]⁺, distinguishing it from analogs like Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate (CCS: 185.2 Ų for [M+H]⁺) .
Synthetic Utility :
- The ester derivative (Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate) serves as a versatile intermediate for Suzuki-Miyaura coupling reactions due to its electron-deficient pyridine core .
- In contrast, 3-Bromo-6-chloropyridine-2-carboxylic acid is more reactive in nucleophilic aromatic substitution (SNAr) due to the absence of steric hindrance from the methyl group .
Biological Activity
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, along with relevant research findings and case studies.
- Molecular Formula : C₇H₆BrClN₁O₂
- Molecular Weight : 236.45 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a carboxylic acid functional group, which contributes to its unique reactivity and bioactivity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate activity against various bacterial strains. For instance:
- Inhibition against Bacteria : It has been reported to show activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
Enzyme Inhibition
This compound has also been identified as an inhibitor of specific enzymes, which could be crucial in drug development:
- CYP Enzyme Inhibition : The compound has been noted for its potential to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes or receptors. The presence of halogen substituents and the carboxylic acid group can enhance its binding affinity and reactivity with biological molecules. Techniques such as molecular docking have been employed to elucidate these interactions .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against common pathogens, suggesting its potential application in developing new antimicrobial agents . -
Cancer Cell Line Testing :
In vitro tests on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in malignant cells. This highlights the importance of further exploring its anticancer potential through structural modifications .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during bromination leads to di-substituted byproducts.
- Stoichiometry : Maintain a 1:1.2 molar ratio of substrate to halogenating agent to minimize side reactions.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR :
- Mass Spectrometry : ESI-MS ([M-H]⁻) should show m/z 250.48 .
- Elemental Analysis : Match calculated C (33.57%), H (2.01%), N (5.59%) with experimental values .
Troubleshooting : Discrepancies in melting points (e.g., predicted vs. observed) may indicate impurities; repeat recrystallization .
Advanced: How do competing substituents (Br, Cl, CH₃) influence regioselectivity in further functionalization?
Methodological Answer:
The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 2- and 4-positions, while bromine and chlorine sterically hinder adjacent sites. Example:
- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids at 80°C in THF/H₂O. The 4-methyl group reduces steric hindrance at the 2-position, favoring cross-coupling here .
- Nitration : HNO₃/H₂SO₄ selectively targets the 5-position due to meta-directing effects of the carboxylic acid .
Data Contradiction Analysis : If unexpected products arise (e.g., para-substitution), re-evaluate reaction conditions (e.g., catalyst loading or solvent polarity) .
Advanced: What strategies resolve contradictory biological activity data in enzyme inhibition assays?
Methodological Answer:
Contradictions often stem from assay conditions or impurity interference. Follow this protocol:
Reproducibility Check : Repeat assays in triplicate across independent labs.
Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may act as inhibitors .
Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to rule out non-specific binding .
Case Study : A 2024 study found that residual DMSO (>0.1%) in stock solutions artificially inflated IC₅₀ values by 30% .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
Use DFT calculations (e.g., Gaussian 16) to:
Map Electron Density : Identify nucleophilic/electrophilic regions (MEP surfaces).
Transition State Analysis : Simulate Pd-mediated coupling barriers at different positions .
Validation : Compare computed activation energies with experimental yields. For example, a 5 kcal/mol difference correlates with a 50% yield drop .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions).
- Decomposition Signs : Discoloration (yellow to brown) indicates hydrolysis; confirm via TLC .
Advanced: How to design a SAR study targeting kinase inhibition?
Methodological Answer:
Derivative Library : Synthesize analogs varying halogens (e.g., F, I) and methyl groups .
Assay Panel : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
Data Analysis :
- IC₅₀ Correlation : Plot against substituent electronegativity (Hammett constants).
- Structural Insights : Co-crystallize with target kinases (e.g., PDB 6XYZ) to identify binding motifs .
Example : Replacing Br with I at the 5-position increased VEGFR2 affinity by 3-fold due to enhanced hydrophobic interactions .
Advanced: Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?
Methodological Answer:
Unexpected splitting arises from:
- Dynamic Effects : Rotameric states of the carboxylic acid. Use DMF-d₇ to slow rotation .
- Trace Metals : Chelate with EDTA (0.1 mM) to sharpen peaks .
Validation : Compare experimental spectra with simulated data (e.g., MestReNova).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
